N,N-Dimethyl-2-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazol-1-yl)acetamide
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Overview
Description
N,N-Dimethyl-2-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazol-1-yl)acetamide typically involves multiple steps One common method includes the formation of the dioxaborolane ring through a reaction between a boronic acid derivative and a diol
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N,N-Dimethyl-2-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of biological probes and sensors due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The boron-containing dioxaborolane ring can interact with various biological molecules, potentially affecting pathways related to cell signaling and metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
Compared to similar compounds, N,N-Dimethyl-2-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazol-1-yl)acetamide features a pyrazole ring, which imparts unique chemical properties and potential applications. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research and industrial purposes.
Properties
Molecular Formula |
C19H26BN3O3 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C19H26BN3O3/c1-18(2)19(3,4)26-20(25-18)16-9-7-14(8-10-16)15-11-21-23(12-15)13-17(24)22(5)6/h7-12H,13H2,1-6H3 |
InChI Key |
LQBWVVPTIIZXIZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN(N=C3)CC(=O)N(C)C |
Origin of Product |
United States |
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